2-Hexyldecan-1-amine

Description

Significance and Research Context of Long-Chain Branched Amines in Organic Chemistry

Long-chain amines are a significant class of organic compounds that serve as crucial building blocks and functional agents across various sectors of the chemical industry. Their importance stems from their amphiphilic nature, consisting of a polar amine head group and a nonpolar, long alkyl tail. This structure makes them valuable precursors for surfactants, such as amine oxides and quaternary ammonium (B1175870) compounds, which are fundamental components in detergents and emulsifiers. tue.nlatamanchemicals.com The reactivity of the amine group allows for a wide range of chemical modifications, making these compounds versatile intermediates in organic synthesis. researchgate.net

Within this class, branched-chain amines have attracted particular research interest. The branching in the alkyl chain disrupts uniform packing, which can lower the melting point and increase the solubility of the compounds and their derivatives in organic solvents. This characteristic is highly desirable in applications like advanced lubricants, where they are used as additives, and in the formulation of materials where solubility is a critical factor. mdpi.com The steric hindrance provided by the branched structure can also be strategically employed to control reactivity and influence the self-assembly of complex molecular architectures.

Positioning of 2-Hexyldecan-1-amine within Advanced Materials and Synthetic Chemistry Research

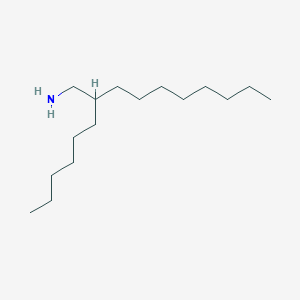

This compound is a primary amine featuring a sixteen-carbon branched alkyl chain. nih.govuni.lu This specific structure positions it as a key reagent in modern chemical research, particularly at the intersection of materials science and synthetic chemistry. Its large, branched, and hydrophobic tail makes it an exceptionally effective solubility-enhancing group. tcichemicals.com This property is heavily exploited in the field of organic electronics, where the amine is incorporated into conjugated polymer systems to render them soluble for solution-based processing of devices like organic field-effect transistors (OFETs) and polymer solar cells. tue.nlnsrrc.org.tw

Furthermore, this compound serves as a critical surface ligand and stabilizing agent in the synthesis of nanoparticles, including colloidal quantum dots. tcichemicals.comuni-tuebingen.de The amine group effectively coordinates to the nanoparticle surface, while the bulky alkyl chains provide a robust hydrophobic shell that prevents aggregation and ensures dispersion in nonpolar media. mdpi.comuni-tuebingen.de In synthetic chemistry, it is frequently used as a precursor to construct complex, functional molecules such as biazulene diimides and other imide-functionalized semiconductors, where its incorporation is essential for achieving the desired physical and electronic properties. nsrrc.org.twchemicalbook.comrsc.org

Structure

3D Structure

Properties

IUPAC Name |

2-hexyldecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35N/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h16H,3-15,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGUXAZWCQVLPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCC)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571674 | |

| Record name | 2-Hexyldecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62281-05-4 | |

| Record name | 2-Hexyldecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hexyldecan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Innovations for 2 Hexyldecan 1 Amine

Established Preparative Routes to 2-Hexyldecan-1-amine

The synthesis of this compound is primarily achieved through the transformation of its corresponding alcohol or aldehyde precursors. These methods are well-established in both laboratory and industrial settings, focusing on efficiency and selectivity.

Two principal pathways dominate the synthesis of this compound: the direct amination of 2-Hexyldecan-1-ol and the reductive amination of 2-Hexyldecanal (B14068672).

Direct Catalytic Amination of 2-Hexyldecan-1-ol: This is a prominent industrial method for producing primary amines from their corresponding alcohols. The process involves reacting the precursor alcohol, 2-Hexyldecan-1-ol (a type of Guerbet alcohol), with ammonia (B1221849) at elevated temperature and pressure. google.com The reaction is facilitated by a heterogeneous metal catalyst. Commonly used catalysts include supported nickel, cobalt, or a mixture of these metals, which may also incorporate copper and their respective oxides to enhance performance. google.com The reaction is typically carried out in the liquid phase within a high-pressure autoclave.

Reductive Amination of Carbonyl Precursors: This versatile method involves a two-step process within a single pot: the formation of an imine followed by its reduction. The synthesis can start from the corresponding aldehyde, 2-Hexyldecanal, which reacts with ammonia to form an intermediate imine. This imine is then reduced in situ to the target primary amine. researchgate.net The reduction is typically accomplished using molecular hydrogen (H₂) under pressure, mediated by a catalyst. researchgate.netrsc.org A variety of catalysts are effective, including those based on nickel, ruthenium, and cobalt. researchgate.netrsc.orgresearchgate.net

A thesis document outlines the synthesis of the precursor 2-Hexyldecanal via the oxidation of 2-Hexyldecan-1-ol using oxalyl chloride in DMSO (a Swern oxidation). uni-bayreuth.de

A less direct, but viable, alternative is the reduction of 2-Hexyldecanenitrile. While the conversion of amines to nitriles is well-documented, the reverse reaction, the hydrogenation of the nitrile to the primary amine, is a standard synthetic transformation. researchgate.net

Interactive Table: Conventional Synthesis Pathways

| Pathway | Precursor | Reagents | Catalyst Examples | Typical Conditions |

|---|---|---|---|---|

| Direct Catalytic Amination | 2-Hexyldecan-1-ol | Ammonia (NH₃) | Ni, Co, Cu (supported) | High Temperature & Pressure google.com |

| Reductive Amination | 2-Hexyldecanal | Ammonia (NH₃), Hydrogen (H₂) | Ni, Ru, Co complexes | Elevated Temperature & Pressure researchgate.netrsc.org |

| Nitrile Reduction | 2-Hexyldecanenitrile | Hydrogen (H₂) or other reducing agents | Pd, Pt, Ni | Standard hydrogenation conditions |

Optimizing the synthesis of this compound is critical for maximizing yield and purity while minimizing costs and environmental impact. Key parameters for optimization include catalyst selection, reaction conditions, and reactant ratios.

For the direct amination of 2-Hexyldecan-1-ol , catalyst activity can be significantly enhanced by introducing hydrogen gas during the reaction. google.com Operating under a hydrogen atmosphere with an excess pressure of 20 to 40 bar has been shown to be particularly effective. google.com The choice of catalyst support and the specific ratio of metals (e.g., Ni/Co/Cu) are also crucial variables for optimization.

In the reductive amination of carbonyl compounds , reaction efficiency is highly dependent on the catalyst system and the conditions employed. For nickel-catalyzed reactions, parameters such as the choice of ligand (e.g., triphos), ammonia pressure (5–7 bar), hydrogen pressure (40–50 bar), and temperature (100–120 °C) are fine-tuned to achieve high yields. rsc.org For ruthenium-based systems, similar optimization of catalyst loading (1-3 mol%), temperature (130 °C), and pressure is necessary. researchgate.net The solvent also plays a critical role, with alcohols like trifluoroethanol or tert-amyl alcohol often used to facilitate the reaction. researchgate.netrsc.org Avoiding side reactions, such as the over-alkylation to form secondary or tertiary amines or the reduction of the carbonyl precursor to an alcohol, is a primary goal of optimization. rsc.org

Interactive Table: Optimization Parameters in Amination Reactions

| Parameter | Direct Amination (Alcohol) | Reductive Amination (Carbonyl) | Objective |

|---|---|---|---|

| Catalyst | Ni/Co/Cu ratios, support material google.com | Metal center (Ni, Ru), ligand selection researchgate.netrsc.org | Increase activity and selectivity |

| Pressure | H₂ overpressure (20-40 bar) google.com | NH₃ pressure (5-7 bar), H₂ pressure (40-50 bar) rsc.org | Drive equilibrium, ensure complete reduction |

| Temperature | Elevated (specifics proprietary) google.com | 100-130 °C researchgate.netrsc.org | Overcome activation energy without promoting side reactions |

| Solvent | Typically neat or high-boiling point solvent | Trifluoroethanol, t-amyl alcohol researchgate.netrsc.org | Ensure solubility of reactants and intermediates |

Conventional Reaction Pathways and Conditions

Precursor Chemistry and Stereochemical Considerations in Synthesis

The most direct precursor to this compound is 2-Hexyldecan-1-ol. google.comnih.govchemicalbook.com This C16 branched primary alcohol is known as a Guerbet alcohol. Guerbet alcohols are produced via the Guerbet reaction, a self-condensation of smaller primary alcohols at high temperatures (e.g., >200 °C) under basic conditions. For 2-Hexyldecan-1-ol, the starting material would be n-octanol. The reaction proceeds through a sequence of dehydrogenation to an aldehyde, an aldol (B89426) condensation, dehydration of the aldol adduct, and finally, hydrogenation of the resulting unsaturated aldehyde to yield the branched, higher-molecular-weight alcohol. The amine itself is achiral as the carbon bearing the aminomethyl group (C2) is not a stereocenter. However, if chiral catalysts were employed in the amination or precursor synthesis steps, enantiomerically enriched products could potentially be formed, though this is not a typical consideration for its common applications.

While the Guerbet reaction is the most direct route to the C16 alcohol precursor, Grignard reactions offer a classic and versatile alternative for constructing the necessary carbon skeleton of the precursors. organicchemistrytutor.com The Grignard reaction is fundamental for forming carbon-carbon bonds. leah4sci.com

A Grignard reagent, with its nucleophilic carbon atom, can react with various electrophiles to build larger molecules. organicchemistrytutor.comyoutube.com For instance, a Grignard reagent could be used to synthesize a ketone that serves as a precursor for a branched alcohol. The reaction of a Grignard reagent with a nitrile, followed by hydrolysis, yields a ketone. leah4sci.com For example, reacting hexylmagnesium bromide with heptanenitrile (B1581596) would, after hydrolysis, produce 7-tridecanone. While not the direct precursor, this ketone could then be further elaborated to create the desired branched structure.

More directly, Grignard reagents can react with aldehydes to form secondary alcohols or with esters to form tertiary alcohols. youtube.comlibretexts.org To synthesize a primary alcohol like 2-Hexyldecan-1-ol, a Grignard reagent can be reacted with an epoxide. For example, the reaction of octylmagnesium bromide with 2-hexyloxirane would theoretically yield the desired 2-Hexyldecan-1-ol skeleton. These Grignard-based strategies provide alternative, albeit often more complex, pathways to the key alcohol and carbonyl precursors required for the ultimate synthesis of this compound.

Derivation from Branched Alcohol Precursors (e.g., 2-Hexyldecan-1-ol)

Scalable Synthesis and Industrial Research Perspectives

The utility of this compound in materials science necessitates robust and scalable synthetic methods. Industrial production focuses on cost-effective, high-throughput processes. The direct catalytic amination of 2-Hexyldecan-1-ol, itself derived from the industrially practiced Guerbet reaction, represents a highly scalable route. google.com The use of recoverable and reusable heterogeneous catalysts is particularly advantageous for large-scale continuous or batch processing. google.com

Research in this area continues to seek improvements. The development of more active and selective catalysts that can operate under milder conditions (lower temperature and pressure) is a constant goal to reduce energy consumption and improve safety profiles. researchgate.netrsc.org The commercial availability of this compound from various chemical suppliers indicates that efficient, proprietary industrial synthesis methods are well-established. tcichemicals.com Its use as a solubility-enhancing branched alkyl source in the synthesis of organic semiconductors and as a capping agent for quantum dots highlights its industrial relevance and drives ongoing research into optimizing its production. tcichemicals.comuantwerpen.be

Chemical Reactivity and Functional Derivatization of 2 Hexyldecan 1 Amine

Nucleophilic Characteristics of the Primary Amine Functionality

The primary amine group in 2-Hexyldecan-1-amine is characterized by a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. cymitquimica.commsu.edu This allows it to readily attack electron-deficient centers, participating in a wide range of nucleophilic substitution and addition reactions. cymitquimica.com The branched alkyl structure, while contributing to steric hindrance, also enhances the electron-donating inductive effect, thereby increasing the nucleophilicity of the amine compared to less substituted amines. masterorganicchemistry.com However, this increased steric bulk can also temper its reactivity towards certain electrophiles. masterorganicchemistry.com The nucleophilicity of amines generally follows the trend of secondary > primary > ammonia (B1221849), a trend influenced by both electronic and steric factors. masterorganicchemistry.com

The amine's ability to act as a nucleophile is fundamental to its role in the various reactions detailed below, including condensations, alkylations, and coupling reactions. cymitquimica.comambeed.com

Condensation Reactions and Imine Formation

This compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgnumberanalytics.commasterorganicchemistry.com This reaction is a cornerstone of amine chemistry and proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. numberanalytics.comlibretexts.org Subsequent acid-catalyzed dehydration leads to the formation of the carbon-nitrogen double bond (C=N) characteristic of an imine. libretexts.orglibretexts.org

The general mechanism for imine formation is as follows:

Nucleophilic attack: The amine nitrogen attacks the electrophilic carbonyl carbon. numberanalytics.com

Proton transfer: A proton is transferred from the nitrogen to the oxygen, yielding a neutral carbinolamine. libretexts.org

Protonation of the hydroxyl group: The hydroxyl group is protonated by an acid catalyst to form a good leaving group (water). libretexts.org

Elimination of water: The lone pair on the nitrogen facilitates the elimination of a water molecule, forming an iminium ion. libretexts.org

Deprotonation: A base removes a proton from the nitrogen to give the final imine product. libretexts.org

The formation of imines is a reversible process, and the equilibrium can be shifted towards the product by removing water from the reaction mixture. mnstate.edu These reactions are often carried out under mildly acidic conditions (pH 4-5) to facilitate both the protonation of the carbonyl group and the dehydration step. libretexts.orgyoutube.com The steric hindrance of the 2-hexyldecyl group can influence the rate of this reaction.

In one documented instance, a condensation reaction between octanenitrile (B114854) and octan-1-imine can lead to the formation of 2-hexyldecanenitrile as a side product. researchgate.net This highlights the potential for the branched alkyl structure to be formed under certain reaction conditions involving related precursors.

Alkylation and Quaternization Strategies

The nucleophilic nature of this compound allows it to be readily alkylated by reacting with alkyl halides. msu.edu This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the amine displaces a halide ion from the alkyl halide. This process can lead to the formation of secondary, tertiary, and ultimately, quaternary ammonium (B1175870) salts. msu.edumnstate.edu

Primary to Secondary Amine: R-NH₂ + R'-X → R-NH-R' + HX

Secondary to Tertiary Amine: R-NH-R' + R'-X → R-N(R')₂ + HX

Tertiary Amine to Quaternary Ammonium Salt: R-N(R')₂ + R'-X → R-N(R')₃⁺X⁻

Polyalkylation is a common outcome unless the stoichiometry is carefully controlled, often by using a large excess of the amine. msu.edu The formation of quaternary ammonium salts ("quaternization") results in a permanently charged species, which can have applications as surfactants or phase-transfer catalysts. The bulky 2-hexyldecyl group can be advantageous in these applications, enhancing solubility in organic media. chemscene.com

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has opened up new avenues for forming carbon-nitrogen bonds, and this compound is a suitable substrate for several of these powerful reactions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides (or triflates) and amines. wikipedia.orgorganic-chemistry.org This reaction is a significant tool in modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org this compound, as a primary amine, can be effectively coupled with a variety of aryl halides using a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orgnrochemistry.com

The general catalytic cycle involves:

Oxidative addition: The palladium(0) catalyst oxidatively adds to the aryl halide. nrochemistry.comlibretexts.org

Amine coordination and deprotonation: The amine coordinates to the palladium(II) complex, followed by deprotonation with a base. nrochemistry.com

Reductive elimination: The C-N bond is formed through reductive elimination, yielding the arylamine product and regenerating the palladium(0) catalyst. nrochemistry.comlibretexts.org

The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. wikipedia.orgnrochemistry.com

| Buchwald-Hartwig Amination Parameters | |

| Catalyst | Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃) |

| Ligand | Phosphine-based (e.g., BINAP, dppf, BrettPhos) wikipedia.orgnrochemistry.com |

| Substrates | This compound, Aryl halides (I, Br, Cl), Aryl triflates wikipedia.orgnrochemistry.com |

| Base | Stoichiometric amount (e.g., NaOtBu, K₃PO₄) nrochemistry.com |

| Solvent | Aprotic (e.g., Toluene, THF) libretexts.org |

This table is interactive. Click on the headers to sort.

Direct arylation and heteroarylation polycondensation (DArP) are powerful, more environmentally friendly alternatives to traditional cross-coupling reactions like Stille or Suzuki for the synthesis of conjugated polymers. google.comrsc.org These methods involve the direct coupling of C-H bonds with C-X bonds (where X is a halogen), avoiding the need for pre-functionalized organometallic reagents. google.com

This compound has been utilized in the synthesis of monomers for these polymerizations. For example, it has been used to create imide-functionalized monomers that are then polymerized via direct heteroarylation. google.comnsrrc.org.tw The bulky 2-hexyldecyl side chains are incorporated to enhance the solubility of the resulting polymers, which is crucial for their processing and application in organic electronics. google.comnsrrc.org.tw The reaction conditions typically involve a palladium catalyst, a ligand, a base, and an appropriate solvent, with the specific conditions optimized for each monomer pair. google.comrsc.org

Palladium-Catalyzed Amination Protocols (e.g., Buchwald-Hartwig Amination)

Amide and Imide Formation in Polymer and Material Synthesis

The reaction of this compound with carboxylic acids and their derivatives (like acyl chlorides or anhydrides) to form amides is a fundamental transformation. perlego.com This reaction is central to the synthesis of various polymers and materials. The formation of an amide bond typically proceeds through the nucleophilic attack of the amine on the carbonyl carbon of the carboxylic acid derivative. perlego.com

Applications of 2 Hexyldecan 1 Amine in Advanced Materials Science

Organic Electronic and Optoelectronic Materials Development

The strategic incorporation of 2-hexyldecan-1-amine into the molecular architecture of organic semiconductors has led to significant advancements in the performance of electronic and optoelectronic devices. This is largely attributed to its function as a solubilizing side chain, which enhances the processability of these materials without compromising their electronic properties.

Conjugated Polymer Synthesis for Organic Photovoltaic Devices

In the realm of organic photovoltaics (OPVs), this compound is instrumental in the synthesis of conjugated polymers that form the active layer of solar cells. Its presence influences the polymer's solubility, morphology, and ultimately, the power conversion efficiency of the device.

The design of donor-acceptor (D-A) copolymers is a key strategy in developing highly efficient OPV materials. researchgate.net In this context, this compound is frequently used to introduce branched alkyl side chains onto the polymer backbone. researchgate.netcolab.ws For instance, it has been used in the synthesis of phthalimide-based D-A polymers, which have shown promising results in non-fullerene polymer solar cells. researchgate.netnih.gov The amine group of this compound reacts with other monomers to become part of the final polymer structure, providing the necessary solubility for solution processing. researchgate.netrsc.org This is crucial for creating the finely-tuned blend of donor and acceptor materials required for efficient charge separation and transport within the solar cell. researchgate.netdiva-portal.org

One study reported the synthesis of a family of donor-acceptor copolymers, P(BDTn-fDTBT), where the 2-hexyldecyl side chain (derived from this compound) on the P(BDT16-fDTBT) polymer provided a good balance of solution processability and favorable photovoltaic properties, achieving an efficiency of around 4.36%. colab.ws In another example, π-expanded diketopyrrolopyrrole-based copolymers were synthesized with bulky 2-hexyldecyl side chains to mitigate the strong aggregation tendency and improve solubility. rsc.org

Research has shown that the length and branching of alkyl side chains can dramatically affect the performance of OPV devices. For example, a study on a PBDTTPD-backbone polymer with different side chains found that the optimal device, which had two branched 2-ethylhexyl side chains and a linear octyl side chain, exhibited the smallest domain sizes, the highest crystallinity, and the most favorable face-on orientation. researchgate.net The introduction of branched side chains like 2-hexyldecyl can prevent excessive crystallization, which can be detrimental to device performance, while still allowing for the formation of desirable nanoscale crystallites that facilitate charge transport. researchgate.netscirp.org

The strategic placement of these side chains can also influence the intermolecular interactions and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer, which are crucial for efficient charge transfer. acs.orgacs.org For instance, in some diketopyrrolopyrrole (DPP)-based polymers, the use of branched 2-alkylalkyl side chains has been shown to induce strong temperature-dependent aggregation, leading to optimal bulk heterojunction morphologies and high power conversion efficiencies under specific processing conditions. rsc.org

| Polymer System | Side Chain Derived from this compound | Key Finding | Reference |

| P(BDT16-fDTBT) | 2-hexyldecyl | Achieved a balance of solubility and photovoltaic properties, resulting in an efficiency of ~4.36%. | colab.ws |

| EDPPT-based copolymers | 2-hexyldecyl | Improved solubility and mitigated strong π–π stacking, enabling the formation of longer polymer chains. | rsc.org |

| BHD6T | α,ω-bis(2-hexyldecyl) | Inhibited excessive crystallization in the active layer, leading to improved photovoltaic performance compared to a similar molecule without side chains. | scirp.org |

Design of Donor-Acceptor Polymer Architectures

Polymer Semiconductors for Organic Thin-Film Transistors

Beyond photovoltaics, this compound is also employed in the synthesis of polymer semiconductors for organic thin-film transistors (OTFTs). nih.govsigmaaldrich.com The principles of side chain engineering are equally important here, as the charge carrier mobility in the transistor channel is highly dependent on the molecular packing and film morphology of the semiconductor. nih.gov

The 2-hexyldecyl side chain helps to ensure good solubility of the polymers in common organic solvents, enabling the use of solution-based deposition techniques like spin-coating to fabricate uniform, high-quality thin films. nih.govgoogle.com Research on phthalimide-based polymers has demonstrated that materials incorporating the 2-hexyldecyl side chain can exhibit high charge carrier mobilities, on the order of 0.6–0.9 cm²/V·s. nih.gov This is attributed to more delocalized π-conjugated systems and improved film crystallinity, which are beneficial for charge transport. nih.gov

In some instances, the introduction of specific side chains, including those derived from this compound, has been shown to dramatically alter the charge polarity of the semiconductor, converting a hole-dominant material into an electron-dominant one. researchgate.net This flexibility is crucial for the development of both p-type and n-type transistors, which are the building blocks of complementary logic circuits. sigmaaldrich.com

| Polymer | Application | Key Property Enhanced by 2-Hexyldecyl Side Chain | Reference |

| Phthalimide-based polymers | OTFTs | High charge carrier mobility (0.6–0.9 cm²/V·s) due to improved crystallinity and π-delocalization. | nih.gov |

| Indigo-based polymers | OTFTs | Solubilizing side chain enabling n-type semiconductor performance. | researchgate.net |

Fabrication of Diimide-Based Organic Electronic Building Blocks

The utility of this compound extends to the synthesis of smaller, well-defined organic electronic building blocks, such as diimides. These molecules serve as fundamental components for constructing more complex, high-performance organic semiconductors. For example, this compound has been used in the synthesis of biazulene diimides, which are novel building blocks for organic electronic materials. rsc.org The reaction of this compound with a dianhydride precursor yields the corresponding diimide, with the 2-hexyldecyl groups providing solubility and influencing the solid-state packing of the molecules. rsc.org

Similarly, it is used in the synthesis of naphthalene (B1677914) diimide (NDI) and perylene (B46583) diimide (PDI) derivatives, which are known for their excellent electron-transporting properties and are key components in n-type organic semiconductors. researchgate.netgoogle.com The branched alkyl chains imparted by this compound are crucial for overcoming the strong aggregation tendencies of these planar aromatic cores, allowing for their processing from solution. rsc.org

Polymer Chemistry and Engineering

The overarching theme in the application of this compound is its role in polymer chemistry and engineering. The branched 2-hexyldecyl group is a versatile tool for chemists to fine-tune the properties of conjugated polymers. uc.educhemscene.com By strategically placing these side chains along the polymer backbone, researchers can control a multitude of factors that govern the performance of the final device. These include:

Solubility: Enhancing solubility in organic solvents is often the primary reason for incorporating 2-hexyldecyl side chains, enabling solution-based processing techniques. google.comrsc.org

Morphology: The steric bulk of the branched side chains influences the packing of polymer chains in the solid state, affecting crystallinity, domain size, and orientation. researchgate.netrsc.org

Electronic Properties: Side chains can subtly alter the electronic energy levels (HOMO/LUMO) of the polymer, which is critical for optimizing charge injection, transport, and collection in devices. acs.org

Processability: The ability to process materials from solution at or near room temperature is a significant advantage for large-scale, low-cost manufacturing of organic electronic devices. rsc.org

In essence, this compound provides a molecular lever that can be used to manipulate the macroscopic properties of polymeric materials, making it an indispensable component in the toolbox of materials scientists working to create the next generation of organic electronics.

Synthesis of High Molecular Weight Polymers

The synthesis of high molecular weight conjugated polymers is essential for the performance of various organic electronic devices, including organic solar cells and field-effect transistors. google.com this compound is utilized as a key reagent in the synthesis of monomers that can be subsequently polymerized into these high molecular weight materials. google.comresearchgate.net

One prominent synthetic strategy is direct (hetero)arylation polymerization, which offers a more environmentally friendly and cost-effective alternative to traditional cross-coupling reactions like the Stille reaction. google.com These older methods often produce toxic organometallic by-products. google.com In the synthesis of building blocks for these advanced polymers, such as thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD) derivatives, this compound is introduced to create the N-alkylated monomer. google.com

A typical synthesis involves reacting a dicarboxylic acid anhydride (B1165640) with this compound. google.com The bulky, branched 2-hexyldecyl group is crucial for ensuring the resulting polymer is soluble in common organic solvents, which is a prerequisite for solution-based processing of electronic devices. researchgate.netchemscene.com The use of this amine allows for the creation of polymers with molecular weights often exceeding 10 kDa, a general benchmark for being considered "high molecular weight" in this context. google.com These polymers form the active layers in devices like organic photovoltaics and field-effect transistors. google.com

Table 1: Role of this compound in Polymer Synthesis

| Step | Reagent/Component | Purpose | Outcome |

|---|---|---|---|

| Monomer Synthesis | This compound | Reacts with an anhydride to form an imide. | Introduction of a solubilizing branched alkyl chain onto the monomer backbone. google.comresearchgate.net |

Module-Combinatorial Design of Multifunctional Polymers

The development of non-viral gene vectors is a critical area of research, aiming to overcome the low transfection efficiency and high cytotoxicity of many cationic polymers. nih.govbvsalud.org A "module-combinatorial" approach allows for the rapid synthesis and screening of multifunctional polymers by combining different functional units onto a single polymer backbone. nih.gov

In this context, this compound serves as a key "module" for modifying biodegradable polyaspartic acid backbones. nih.govbvsalud.org The resulting polyaspartamide polymers are designed to have distinct domains for nucleic acid condensation, cellular uptake, and endosomal escape. nih.gov Research has shown that incorporating side chains like this compound significantly enhances cellular uptake and subsequent transfection efficiency. nih.govbvsalud.orgdp.tech This is attributed to the hydrophobic nature of the branched alkyl chain, which facilitates interaction with and transport across the cell membrane.

This modular design strategy allows researchers to systematically investigate how different components, such as the ionizable amine side chains, influence gene delivery performance. nih.govbvsalud.org By combining modules like this compound with other functional groups (e.g., imidazole (B134444), triazole, or pyridine), optimal polymer structures for specific applications, such as plasmid DNA vaccines, can be identified. nih.gov

Table 2: Modular Components of Polyaspartic Acid-Based Gene Vectors

| Polymer Module | Example Compound | Function in Gene Delivery |

|---|---|---|

| Polymer Backbone | Polyaspartic Acid | Biodegradable scaffold. nih.govbvsalud.org |

| Cellular Uptake Enhancer | This compound | Enhances transfection via hydrophobic interactions. nih.govbvsalud.orgdp.tech |

Surface Science and Interfacial Phenomena

The unique molecular structure of this compound, featuring a polar amine head group and a nonpolar, bulky hydrocarbon tail, suggests its utility in controlling surface and interfacial properties.

Exploration of Surfactant Properties in Novel Material Formulations

While not a conventional surfactant, this compound exhibits properties that are highly valuable in material formulations, acting as a solubility-enhancing agent and surface modifier. chemscene.com Its structure is amphiphilic, with the primary amine group (-NH2) acting as a hydrophilic head and the C16 branched alkyl chain (-C16H34) serving as a hydrophobic tail. This branched structure is a key feature, as it increases the surface area and interaction with solvents, thereby improving the solubility of otherwise insoluble compounds. chemscene.com

This characteristic is leveraged in the synthesis of colloidal quantum dots, where this compound can function as a capping agent. As a capping agent, it adsorbs to the surface of the nanocrystals, preventing aggregation and controlling their growth and stability in solution.

The branched nature of its hydrophobic tail is similar to that of Guerbet-type alcohols and their derivatives, which are known to form surfactants. lookchem.com Studies on cationic surfactants derived from Guerbet alcohols show that the branched tail influences aggregation behavior, such as micelle formation. lookchem.com By analogy, it is expected that this compound and its derivatives would exhibit unique interfacial properties, potentially forming stable dispersions and emulsions. This makes it a compound of interest for novel formulations in cosmetics, pharmaceuticals, and advanced electronic materials where controlling interfacial tension and ensuring component solubility are critical. chemscene.comatamanchemicals.com

Table 3: Structural and Functional Properties of this compound

| Molecular Component | Chemical Group | Property | Implied Function |

|---|---|---|---|

| Hydrophilic Head | Primary Amine (-NH2) | Polar, can be protonated | Surface interaction, water solubility (at low pH). nih.gov |

Role of 2 Hexyldecan 1 Amine in Biological and Biomedical Research

Development of Non-Viral Gene Delivery Vectors

A critical challenge in gene therapy is the development of safe and effective vectors to deliver nucleic acids, such as plasmid DNA, into cells. nih.gov While viral vectors are efficient, concerns about their safety have spurred research into non-viral alternatives, such as cationic polymers. nih.govbvsalud.org These polymers can be engineered to address the low transfection efficiency and high cytotoxicity that often hinder their application. nih.govbvsalud.org Within this context, 2-Hexyldecan-1-amine has been utilized as a component in the modular design of advanced polymeric gene carriers.

Researchers have focused on using biodegradable materials like polyaspartic acid (PAsp) as a scaffold for creating gene vectors due to its favorable biocompatibility. nih.govnih.gov A key strategy involves the chemical modification of the PAsp backbone to introduce functional side groups. nih.govbvsalud.org In one such approach, a series of multifunctional polymers were synthesized by modifying a polyaspartic acid backbone via an aminolysis reaction. nih.govnih.gov

This process involves attaching various functional molecules, including this compound, to the polymer. nih.govdp.tech The introduction of this amine-containing molecule is a crucial step, as it imparts the ability to condense negatively charged nucleic acids through electrostatic interactions. nih.gov This condensation results in the formation of nanoparticles known as polyplexes, which protect the genetic material and facilitate its delivery. nih.gov The synthesis of these polyaspartic acid derivatives is often achieved through the ring-opening polymerization of β-benzyl-L-aspartate N-carboxy anhydride (B1165640) (BLA-NCA), followed by the aminolysis step where the desired amine, such as this compound, is introduced. nih.gov

Table 1: Research Findings on Polyaspartic Acid Vectors Modified with this compound

| Polymer Backbone | Modifying Agent | Key Research Finding | Reference |

|---|---|---|---|

| Polyaspartic Acid | This compound | Substitution with this compound enhances cellular uptake and subsequent transfection of the polymer-DNA complex. | nih.gov |

| Polyaspartic Acid | Dodecylamine or this compound | These modifications, combined with other functional modules (e.g., imidazole (B134444) groups), create a one-component polymer capable of nucleic acid condensation, cellular uptake, and endosomal escape. | nih.govbvsalud.org |

The efficacy of a gene delivery vector is highly dependent on its ability to enter target cells and release its genetic payload. The amine group of this compound is ionizable, meaning it can become protonated and carry a positive charge. This characteristic is fundamental to its function in gene delivery. nih.govnih.gov

Studies have specifically investigated the influence of these ionizable amine side chains on the vector's performance. nih.govbvsalud.org Research demonstrates that substituting the polyaspartic acid backbone with this compound enhances both cellular uptake and the subsequent transfection efficiency. nih.govdp.tech The positively charged amine groups on the polymer surface are thought to interact with the negatively charged cell membrane, promoting uptake through endocytosis. Furthermore, the buffering capacity of amines can aid in endosomal escape, a critical step where the vector must break out of cellular compartments (endosomes) to release the nucleic acid into the cytoplasm. nih.gov The optimization of the amine-head group in ionizable lipids has been shown to significantly impact mRNA delivery efficacy, with top-performing lipids demonstrating superior cellular uptake and protein expression. nih.gov This principle underscores the importance of the amine group provided by molecules like this compound in the design of effective non-viral vectors.

Modification of Polyaspartic Acid Backbones for Nucleic Acid Condensation

Bioconjugation Strategies for Functional Biomolecules

Bioconjugation is the process of chemically linking two or more molecules, where at least one is a biomolecule, to create a new complex with combined or enhanced properties. wiley-vch.delibretexts.org The primary amine group present in this compound makes it a valuable component for such chemical strategies. nih.gov

Primary amines are one of the most commonly targeted functional groups in bioconjugation chemistry. nih.gov A variety of chemical reactions can be employed to link molecules containing primary amines to other molecules, such as proteins, polymers, or surfaces. thermofisher.com For instance, carbodiimide (B86325) chemistry, often using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is a popular zero-length crosslinking method that directly couples a primary amine to a carboxylic acid group, forming a stable amide bond. thermofisher.comyoutube.com

In the context of the polyaspartic acid vectors previously discussed, the attachment of this compound to the polymer backbone is itself a bioconjugation reaction (aminolysis). nih.govnih.gov This strategy demonstrates how this compound can be conjugated to a polymeric biomaterial to functionalize it for a specific purpose—in this case, gene delivery. The versatility of its primary amine group means it could potentially be used in other bioconjugation applications, such as immobilizing biomolecules onto surfaces or linking them to other functional moieties like fluorescent dyes or targeting ligands. wiley-vch.dethermofisher.com

Theoretical and Computational Studies of 2 Hexyldecan 1 Amine and Its Derivatives

Structure-Property Relationship Elucidation

The unique branched structure of the 2-hexyldecyl alkyl chain is a key determinant of the macroscopic properties of materials into which it is incorporated. Computational studies are crucial for mapping these structural features to observable characteristics.

The 2-hexyldecyl amine moiety is frequently attached to the backbone of conjugated polymers used in organic electronics, such as polymer solar cells (PSCs). Its primary function is to ensure the polymer is soluble in common organic solvents, which is essential for processing and device fabrication. nih.gov However, computational and experimental studies reveal its influence extends to the material's fundamental optoelectronic properties.

In the design of donor-acceptor (D-A) conjugated polymers for photovoltaics, the choice of alkyl side chain significantly impacts performance. researchgate.net The introduction of the bulky, branched 2-hexyldecyl group can alter the planarity of the polymer backbone and influence intermolecular π-π stacking. researchgate.net These conformational changes directly affect the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net For instance, studies on benzobisthiazole polymers show that those with specific side chains can achieve deeper HOMO/LUMO energy levels (a difference of about 0.2 eV), which is beneficial for achieving a high open-circuit voltage (Voc) in a solar cell. researchgate.net

In one study, phthalimide-based polymer semiconductors, PhI-ffBT and ffPhI-ffBT, were synthesized using 2-hexyldecan-1-amine to introduce the solubilizing side chain. nih.gov The resulting polymers exhibited good solubility and high thermal stability, with decomposition temperatures around 440 °C. nih.gov The structured UV-vis absorption profiles of these polymers indicated strong aggregation behavior, a feature influenced by the side chains, which is critical for efficient charge transport. nih.gov

Table 1: Optoelectronic Properties of Polymers Incorporating the 2-Hexyldecyl Moiety

| Polymer | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | Application |

|---|---|---|---|---|

| PhI-ffBT | -5.48 | -3.58 | 1.90 | Polymer Solar Cell nih.gov |

| ffPhI-ffBT | -5.55 | -3.61 | 1.94 | Polymer Solar Cell nih.gov |

| PCBTZ-TT | -5.60 | -3.64 | 1.96 | Polymer Solar Cell, Field-Effect Transistor researchgate.net |

This table presents data derived from experimental measurements, which are often correlated with computational predictions to validate theoretical models.

The branching at the second carbon position of the 2-hexyldecyl chain has a profound effect on how polymer chains arrange themselves in the solid state. Unlike linear alkyl chains which can facilitate tight, ordered packing, the branched structure of the 2-hexyldecyl group introduces steric hindrance. This hindrance can disrupt excessive crystallization, which is often a trade-off: it enhances solubility but can also affect the ideal morphology for charge transport. researchgate.net

Computational modeling helps to visualize and quantify these interactions. The bulky nature of the chain can force a greater distance between polymer backbones, influencing the efficiency of intermolecular π-π stacking, which is a primary mechanism for charge hopping between chains. researchgate.net However, this same steric effect can be advantageous. In some semiconducting polymers, it prevents overly strong aggregation in solution, allowing for better control over the film morphology during device fabrication. nih.gov

Furthermore, studies on related sterically hindered molecules, such as guanidines with large alkyl substituents, have shown that branching near the functional group can significantly enhance stability by sterically shielding the reactive center from chemical attack. ambeed.com A similar principle applies to derivatives of this compound, where the branched chain can protect the polymer backbone or other functional groups from degradation pathways, contributing to the long-term stability of electronic devices.

Correlating Molecular Structure with Optoelectronic Characteristics

Reaction Mechanism Pathways and Energetics (general for amine reactions)

While specific computational studies on the reaction mechanisms of this compound are not widely published, extensive theoretical work has been done on primary amines, providing a solid framework for understanding its reactivity. Density Functional Theory (DFT) is a powerful tool used to map the potential energy surfaces of reactions, identify transition states, and calculate activation energies.

A common reaction of primary amines is their interaction with carbonyl compounds. DFT studies show that the reaction between a primary amine and an aldehyde typically proceeds through the nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate. researchgate.net This is followed by the elimination of a water molecule to yield an imine (Schiff base). researchgate.net The rate-limiting step is often the dehydration of the carbinolamine, which can have a high activation energy. researchgate.net

Another class of reactions is reductive amination, where a carbonyl compound is converted to an amine. DFT computations on Ni-catalyzed reductive amination revealed an inner-sphere mechanism. rsc.org The proposed pathway involves the generation of a Ni-H active catalyst, followed by the insertion of the C=N double bond of a condensed intermediate, H2 coordination, and finally H2 metathesis, which was identified as the rate-determining step with a calculated activation barrier of about 23 kcal/mol. rsc.org

Theoretical studies have also shed light on other amine reactions, such as their interaction with CO2 and reductive deamination. The reaction with CO2 is not a simple single-step process; it requires the catalytic assistance of a second amine molecule (or a water molecule) to facilitate proton transfer through a concerted, six-membered transition state. acs.org For the B(C6F5)3-catalyzed reductive deamination of primary amines with hydrosilanes, computational results have been crucial in identifying the active intermediates and understanding the reaction's chemoselectivity. frontiersin.org

Table 2: Summary of Computational Studies on General Amine Reaction Mechanisms

| Reaction Type | Computational Method | Key Findings | Ref. |

|---|---|---|---|

| Amine + Aldehyde | DFT | Formation of a carbinolamine intermediate, with dehydration being the rate-limiting step. | researchgate.net |

| Reductive Amination | DFT (B3LYP, BP86, M06L, MN15) | Inner-sphere mechanism with H2 metathesis as the rate-determining step (barrier ~23 kcal/mol). | rsc.org |

| Reductive Deamination | DFT | Elucidation of the active intermediate and competing reaction pathways. | frontiersin.org |

| Amine + CO2 | DFT | Concerted mechanism requiring assistance from a second base (amine or water) for proton transfer. | acs.org |

Predictive Modeling of Material Performance in Targeted Applications (e.g., Photovoltaics, Gene Delivery)

A major goal of computational chemistry is to predict the performance of a material in a specific application before it is synthesized, saving time and resources.

Photovoltaics: In the field of organic photovoltaics, predictive modeling is used to design new polymer semiconductors. By calculating the HOMO and LUMO energy levels of a proposed polymer structure, scientists can predict its bandgap and its compatibility with various acceptor materials (like fullerenes or non-fullerene acceptors). researchgate.net For polymers incorporating the 2-hexyldecyl group, models can predict how its steric bulk will influence the polymer's self-assembly and the resulting film morphology. nih.gov This is critical because the nanometer-scale separation of donor and acceptor domains in a bulk heterojunction (BHJ) solar cell is paramount for efficient exciton (B1674681) dissociation and charge extraction. rsc.org For example, phthalimide-based polymers with 2-hexyldecyl side chains, when blended with a non-fullerene acceptor, have led to devices with power conversion efficiencies (PCEs) exceeding 13%, demonstrating the success of this molecular design approach. nih.gov

Table 3: Photovoltaic Device Performance of Polymers with 2-Hexyldecyl Side Chains

| Polymer Donor | Acceptor | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current (Jsc) [mA/cm²] | Fill Factor (FF) [%] | Power Conversion Efficiency (PCE) [%] |

|---|---|---|---|---|---|

| PhI-ffBT | IT-4F | 0.88 | 20.3 | 74.3 | 13.31 nih.gov |

| ffPhI-ffBT | IT-4F | 0.89 | 18.5 | 73.0 | 12.00 nih.gov |

| PCBTZ-TT | Y6 | 0.89 | 23.9 | 64 | 13.6 researchgate.net |

This table shows experimentally achieved performance metrics for solar cells, which are the ultimate target for predictive modeling efforts.

Gene Delivery: In the realm of biotechnology, amines with long alkyl chains are essential components of cationic lipids used to form lipid nanoparticles (LNPs) for the delivery of genetic material like messenger RNA (mRNA). google.com The this compound structure is a candidate for creating such cationic lipids. Predictive modeling in this area focuses on how the lipid's molecular geometry—including the branching of its alkyl tails—affects its ability to self-assemble with other lipids (e.g., cholesterol, PEG-lipids) into stable nanoparticles. google.com Computational simulations can model the encapsulation of mRNA, the stability of the particle in the bloodstream, and its interaction with cell membranes. The goal is to predict which lipid structures will most effectively fuse with the endosomal membrane to release their genetic payload into the cytoplasm, leading to the design of safer and more efficient gene delivery vectors.

Advanced Analytical Methodologies for Characterizing 2 Hexyldecan 1 Amine and Its Reaction Products

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of 2-Hexyldecan-1-amine and confirming its incorporation into new chemical entities.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive confirmation of its branched alkyl structure.

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. The protons on the terminal methyl groups (CH₃) of the hexyl and octyl chains typically appear as a triplet at the most upfield region of the spectrum. The extensive methylene (B1212753) (CH₂) groups of the long alkyl chains produce a large, overlapping multiplet. The methine (CH) proton at the branch point and the methylene protons adjacent to the amine group (CH₂-NH₂) appear at more downfield shifts due to the influence of the electron-withdrawing nitrogen atom.

¹³C NMR: The ¹³C NMR spectrum provides a count of the unique carbon environments. In this compound, distinct signals are expected for the terminal methyl carbons, the series of methylene carbons in the alkyl chains, the methine carbon at the branching point, and the carbon atom bonded to the nitrogen of the amine group. The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment, allowing for unambiguous assignment of each carbon in the structure. oxinst.comsigmaaldrich.com Two-dimensional NMR techniques, such as COSY (¹H-¹H Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, further confirming the molecular structure. oxinst.com

Table 1: Predicted NMR Chemical Shifts for this compound

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |

| Terminal CH₃ | ~0.8-0.9 (t) | ~14 |

| Bulk CH₂ chains | ~1.2-1.4 (m) | ~22-32 |

| CH₂ adjacent to CH | ~1.4-1.6 (m) | ~33-35 |

| CH (branch point) | ~1.6-1.8 (m) | ~38-40 |

| CH₂-NH₂ | ~2.5-2.7 (d) | ~45-47 |

| NH₂ | Broad signal, variable | N/A |

Note: Predicted values are based on typical chemical shifts for similar alkyl amines. Actual shifts can vary based on solvent and concentration.

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. It is also used to deduce structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the precise elemental formula. For this compound (C₁₆H₃₅N), the expected monoisotopic mass is 241.27695 Da. nih.gov This precise mass measurement is crucial for confirming the identity of the compound and distinguishing it from isomers or compounds with similar nominal masses.

Gas Chromatography-Mass Spectrometry (GC-MS): When coupled with gas chromatography, mass spectrometry allows for the analysis of individual components of a mixture. In GC-MS analysis of this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 241. The fragmentation pattern is typically characterized by the loss of alkyl radicals resulting from cleavage at and around the branch point, providing structural confirmation. Atmospheric pressure ionization (API) techniques coupled with GC can also be used, which often yield a higher abundance of the molecular ion or a protonated molecule [M+H]⁺, simplifying spectral interpretation. mdpi.com

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Ion/Fragment | Description |

| 241 | [C₁₆H₃₅N]⁺ | Molecular Ion (M⁺) |

| 242 | [C₁₆H₃₆N]⁺ | Protonated Molecule [M+H]⁺ (in soft ionization) |

| 226 | [M - CH₃]⁺ | Loss of a methyl radical |

| 170 | [M - C₅H₁₁]⁺ | Loss of a pentyl radical |

| 156 | [M - C₆H₁₃]⁺ | Loss of a hexyl radical |

| 128 | [M - C₈H₁₇]⁺ | Loss of an octyl radical |

| 30 | [CH₂NH₂]⁺ | Iminium ion, characteristic of primary amines |

Note: Fragmentation patterns are predictive and based on common fragmentation pathways for branched alkyl amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C)

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities, analyzing its purity, and characterizing the complex products derived from its use, such as polymers.

Gas chromatography is the standard method for assessing the purity of volatile and thermally stable compounds like this compound. tcichemicals.comvwr.com Given its boiling point of 150 °C at 15 mmHg, it is well-suited for GC analysis. tcichemicals.com In a typical setup, the amine is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase. A non-polar or medium-polarity column is generally effective. The purity is determined by integrating the peak area of the analyte relative to the total area of all peaks detected, commonly by a Flame Ionization Detector (FID). Commercial grades of this compound often specify a purity of >98% as determined by GC. tcichemicals.combdl.cz

While GC is ideal for the amine itself, liquid chromatography is crucial for analyzing non-volatile reaction products, particularly polymers synthesized using this compound as a solubilizing side-chain precursor.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of a wide range of compounds, including amines. helsinki.fi For reaction monitoring, reversed-phase HPLC can be used to track the consumption of this compound and the formation of products.

Size-Exclusion Chromatography (SEC): Also known as Gel Permeation Chromatography (GPC), SEC is the primary method for characterizing the molecular weight and molecular weight distribution of polymers. chemistryworld.com In the synthesis of conjugated polymers for organic electronics, this compound is often reacted to form a thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD) monomer, which is then polymerized. rsc.org The resulting polymers are analyzed by SEC to determine key parameters like the number-average molecular weight (Mn) and polydispersity index (PDI), which critically influence the material's properties. rsc.org Advanced two-dimensional liquid chromatography (2D-LC) techniques, such as coupling liquid chromatography with SEC (LCxSEC), can provide even more detailed characterization of complex copolymers by separating them based on both chemical composition and hydrodynamic volume. chemistryworld.comchromatographyonline.com

For purification on a larger scale than analytical chromatography allows, preparative and flash column chromatography are employed. iajpr.com These techniques are frequently used to isolate and purify the reaction products of this compound from unreacted starting materials and byproducts. rsc.orgcore.ac.uk

Because this compound and many of its derivatives are basic, special considerations are necessary to achieve effective separation on silica (B1680970) gel, which is an acidic stationary phase. The basic amine can interact strongly with the acidic silanol (B1196071) groups on the silica surface, leading to poor separation and significant peak tailing. To mitigate this, several strategies can be used:

Addition of a Basic Modifier: A small amount of a base, such as triethylamine (B128534) (~0.1-1%), is often added to the eluent (e.g., a hexane/ethyl acetate (B1210297) mixture). rochester.edu This deactivates the acidic sites on the silica, allowing the basic compound to elute more symmetrically.

Use of Alternative Stationary Phases: An amine-functionalized silica phase or basic alumina (B75360) can be used as the stationary phase. These materials provide a basic surface, which eliminates the need for mobile phase modifiers and often results in superior purification of basic compounds. biotage.com

Flash chromatography, which uses pressure to accelerate the flow of the mobile phase, is a rapid and efficient method for purifying multi-gram quantities of reaction products. iajpr.com

Liquid Chromatography (HPLC, SEC) for Polymer Analysis and Purification

Elemental Analysis for Stoichiometric Determination

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound and its derivatives, this method is essential for verifying the stoichiometry of a synthesized product, confirming its purity and ensuring it matches the expected empirical formula. This is typically achieved using CHNS analysis, which measures the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). synhet.com

The molecular formula for this compound is C₁₆H₃₅N. guidechem.comnih.gov Based on the atomic masses of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), and nitrogen (14.01 g/mol ), the theoretical elemental composition can be calculated to confirm the identity of a pure sample.

Theoretical Elemental Composition of this compound Below is an interactive table detailing the expected elemental percentages for this compound.

| Element | Atomic Mass ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 16 | 192.16 | 79.62% |

| Hydrogen (H) | 1.008 | 35 | 35.28 | 14.62% |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 5.80% |

| Total | 241.45 | 100.00% |

In research, elemental analysis is critical for confirming the successful synthesis of more complex molecules where this compound is used as a reactant. For instance, in the synthesis of novel polymers for organic electronics, comparing the experimentally found elemental composition with the calculated theoretical values verifies that the desired reaction has occurred. rsc.org

Elemental Analysis of this compound Reaction Products This table presents research findings from the analysis of various compounds synthesized using this compound.

| Compound | Element | Calculated (%) | Found (%) | Source |

| Product 1 | C | 50.60 | 50.88 | rsc.org |

| H | 6.61 | 6.70 | rsc.org | |

| Product 2 | C | 49.36 | 49.64 | rsc.org |

| H | 6.21 | 6.16 | rsc.org | |

| N | 2.62 | 2.62 | rsc.org | |

| N,N′-Bis(2-hexyldecyl)-2,8-dibromo-3,4,9,10-perylene tetracarboxylicdiimide | C | 60.00 | 59.81 | rsc.org |

| H | 6.89 | 6.79 | rsc.org | |

| N | 3.68 | 3.86 | rsc.org |

The close correlation between the calculated and found percentages in these examples demonstrates the successful synthesis and purification of the target molecules.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis)

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they change with temperature. Thermogravimetric Analysis (TGA) is particularly important for polymers and organic materials derived from this compound, as it provides critical information about their thermal stability and decomposition behavior. rsc.orgrsc.org

In a typical TGA experiment, the mass of a sample is monitored as it is heated at a constant rate in a controlled atmosphere, often nitrogen, to prevent oxidative degradation. rsc.org The resulting data, a TGA thermogram, plots the percentage of weight loss against temperature. The temperature at which significant weight loss begins indicates the onset of decomposition, a key measure of the material's thermal stability.

For materials used in organic electronics, such as solar cells or transistors, high thermal stability is essential for ensuring long-term device performance and reliability. The bulky, branched alkyl chains of this compound are often incorporated into conjugated polymers to enhance their solubility, but it is crucial to verify that this modification does not compromise their thermal stability. Research has shown that polymers derived from monomers incorporating this compound can be studied using TGA, typically with a heating rate of 10 °C per minute, to determine their decomposition temperatures. rsc.orgrsc.org

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Electronic Properties

Electrochemical characterization methods are vital for determining the electronic properties of materials synthesized with this compound, which are often designed for use in organic semiconductor devices. Cyclic Voltammetry (CV) is a powerful and common technique used to probe the oxidation and reduction potentials of a molecule. rsc.orgrsc.org These potentials are then used to estimate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical parameters for designing efficient electronic devices. researchgate.net

A CV experiment involves scanning the potential of a working electrode, often a glassy carbon electrode coated with a thin film of the polymer, and measuring the resulting current. rsc.org The experiment is conducted in a solution containing a supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) in acetonitrile (B52724) (MeCN). rsc.orgrsc.org The resulting plot of current versus potential is called a cyclic voltammogram.

The scan rate, or how fast the potential is swept, can be varied to study the kinetics of the electrochemical processes. rsc.org The relationship between the peak current (i) and the scan rate (ν) can be described by the equation i = aνᵇ, where 'a' and 'b' are constants, which helps in understanding whether the process is diffusion-controlled or adsorption-controlled. rsc.orgabechem.com

Electrochemical Properties of Acceptors with this compound Side Chains The following table summarizes key data obtained from CV measurements of non-fullerene acceptors (NFAs) synthesized using this compound. researchgate.net

| Acceptor | Ered (V) | Eox (V) | Egel (eV) | LUMO (eV) | HOMO (eV) |

| MQX-2 | -0.73 | 1.25 | 1.98 | -3.95 | -5.93 |

| MQX-4 | -0.75 | 1.25 | 2.00 | -3.94 | -5.94 |

| Ered = Reduction Potential; Eox = Oxidation Potential; Egel = Electrochemical Bandgap; LUMO = Lowest Unoccupied Molecular Orbital; HOMO = Highest Occupied Molecular Orbital. |

This data is fundamental for predicting the behavior of these materials in an organic solar cell, ensuring proper energy level alignment for efficient charge separation and transport.

Morphological Characterization Methods (e.g., STEM-SI, X-ray Diffraction)

The performance of organic electronic devices is not only dependent on the intrinsic electronic properties of the materials but also heavily influenced by the morphology, or microstructure, of the active layer. X-ray Diffraction (XRD) and Scanning Transmission Electron Microscopy with Spectroscopic Imaging (STEM-SI) are advanced techniques used to investigate this morphology.

X-ray Diffraction (XRD) is used to probe the molecular packing and crystallinity of materials. In polymers derived from this compound and similar branched amines, the bulky side chains influence how the polymer backbones arrange themselves in the solid state. Techniques like grazing-incidence X-ray diffraction (GI-XRD) can reveal whether the molecules adopt a more ordered (crystalline) or disordered (amorphous) structure and can determine the orientation of the molecules relative to the substrate. uhasselt.be This packing arrangement is critical as it directly impacts charge transport through the material. uantwerpen.be

Scanning Transmission Electron Microscopy with Spectroscopic Imaging (STEM-SI) provides high-resolution imaging combined with elemental or chemical mapping. In the context of organic solar cells, a blend of donor and acceptor materials forms the active layer. STEM-SI can be used to visualize the morphology of cross-sections of these device layers at the nanoscale. uantwerpen.be This allows researchers to see how the different materials are mixed and whether they form the desired interpenetrating network structure, which is essential for efficient exciton (B1674681) dissociation and charge collection. Studies have shown that modifying the side chains, such as by changing the branching point from a C2-position (as in 2-ethylhexylamine) to a C4-position (as in 4-hexyldecylamine, an isomer of this compound), can significantly alter this nanoscale morphology, which is directly observable with STEM-SI and correlates with device performance. uantwerpen.be

Environmental Considerations and Research Directions in Amine Chemistry

Degradation Pathways of Amine Compounds in Environmental Matrices

The environmental persistence of amine compounds is largely dictated by their degradation pathways in soil, water, and air. Biodegradation is a key process, particularly in soil and water. Microorganisms can utilize amines as a source of carbon and nitrogen, breaking them down into simpler, less harmful substances like ammonia (B1221849), acetate (B1210297), and nitrogen gas through processes such as nitrification and denitrification. unit.no The efficiency of biodegradation can be influenced by several factors, including soil type, temperature, pH, and the presence of other pollutants. unit.nomiljodirektoratet.no For instance, amines tend to biodegrade more readily in unpolluted soils compared to heavily contaminated sites. unit.no

Long-chain primary alkylamines, a category that includes 2-Hexyldecan-1-amine, can be biodegraded under both aerobic and anaerobic conditions. oup.com However, their low water solubility means they are likely to adsorb to activated sludge in wastewater treatment plants, potentially ending up in soils and sediments. oup.com The structure of the amine is also a critical factor; primary and secondary amines are generally more biodegradable than tertiary and quaternary amines. miljodirektoratet.no

In aquatic environments, photodegradation, both direct and indirect, can contribute to the transformation of amine compounds. acs.org Indirect photolysis, mediated by naturally occurring substances like humic acids and nitrates, can be a significant degradation pathway for some amines in sunlit surface waters. acs.org The rate of photodegradation is influenced by the amine's molecular structure, with tertiary amines often degrading faster than secondary and primary amines. researchgate.net

Advanced oxidation processes (AOPs), such as the Fenton process, have also been shown to be effective in degrading amine collectors used in industrial processes. journalssystem.combibliotekanauki.pl These processes generate highly reactive hydroxyl radicals that can rapidly break down the amine structure. journalssystem.com

Mitigation Strategies for Amine Emissions in Large-Scale Chemical Processes

Given the potential environmental impacts of amine emissions, various mitigation strategies are employed in industrial settings, particularly in post-combustion CO2 capture (PCC) plants where amines are used as solvents. researchgate.netpjoes.com These strategies aim to reduce the amount of amines and their degradation products released into the atmosphere.

One common approach is the use of a water wash system at the top of the absorber column. ukccsrc.ac.uk This helps to capture volatile amines and aerosols before they are emitted. ukccsrc.ac.uk The effectiveness of the water wash can be enhanced by adding an acid to create an acid wash, which can further reduce amine slip. ukccsrc.ac.uk

Process optimization is another crucial strategy. Controlling operating conditions such as temperature and pressure can help to minimize both thermal and oxidative degradation of the amine solvent, thereby reducing the formation of volatile degradation products. bellona.orgethz.ch The selection of the amine solvent itself is also important; some amines are more resistant to degradation than others. ethz.ch For instance, tertiary and sterically hindered amines are expected to produce lower yields of nitrosamines and nitramines compared to primary and secondary amines. forcetechnology.com

Advanced technologies are also being developed to further reduce emissions. These include improved solvent regeneration processes to remove heat-stable salts that can hinder absorption efficiency, and the development of new solvent systems with lower volatility and higher stability. mega.czglobalccsinstitute.com Electrostatic precipitation is another emerging technology being explored to capture fugitive amine emissions. ukccsrc.ac.uk

Table 2: Amine Emission Mitigation Strategies in Industrial Processes

| Strategy | Description | Key Benefits |

|---|---|---|

| Water/Acid Wash | Scrubbing of the flue gas with water or an acidic solution. | Reduces volatile amine and aerosol emissions. ukccsrc.ac.uk |

| Process Optimization | Controlling temperature, pressure, and other operational parameters. | Minimizes solvent degradation and formation of byproducts. bellona.orgethz.ch |

| Solvent Selection | Using amines with higher stability and lower volatility. | Reduces the potential for emission and formation of harmful products. forcetechnology.comethz.ch |

| Advanced Solvent Regeneration | Technologies like electrodialysis to remove impurities. | Improves solvent efficiency and reduces waste. mega.cz |

| Emerging Technologies | e.g., Electrostatic precipitation. | Offer potentially higher capture efficiencies for fugitive emissions. ukccsrc.ac.uk |

Environmental Fate and Transport Modeling of Aliphatic Amine Compounds

Predicting the environmental fate and transport of aliphatic amines is essential for assessing their potential risks. eawag.ch Mathematical models are valuable tools for this purpose, allowing researchers to simulate how these compounds move and transform in different environmental compartments.

Quantitative Structure-Activity Relationship (QSAR) models are frequently used to predict the properties and behavior of chemicals based on their molecular structure. journalssystem.comeuropa.eujournalssystem.com These models can estimate factors like biodegradability and degradation rates. journalssystem.comeuropa.eu For instance, QSAR studies have shown that structural features like the presence of quaternary carbons and tertiary amines can slow down biodegradation. europa.eu

For atmospheric transport, dispersion models are used to predict how emitted amines and their degradation products are distributed in the atmosphere. copernicus.org These models incorporate data on emissions, atmospheric chemistry, and deposition processes (both wet and dry). copernicus.org The coupling of atmospheric models with multimedia fugacity models allows for a more comprehensive assessment, predicting concentrations in various environmental media, including air, water, and soil. copernicus.org

The transport of amines in soil and water is significantly influenced by their physicochemical properties, particularly their tendency to sorb to soil particles. dss.go.thalberta.ca This sorption is pH-dependent, with protonated amines (at lower pH) generally showing stronger adsorption to soil organic carbon and clay. dss.go.thnih.gov Models that account for these speciation and sorption processes are crucial for accurately predicting the mobility of amines in the subsurface. dss.go.th

However, there are still significant uncertainties in these models, particularly concerning the atmospheric chemistry of amines and their degradation rates in different environmental matrices. copernicus.orgieaghg.org Further research is needed to refine these models and improve the accuracy of environmental risk assessments. ieaghg.org

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Ammonia |

| Acetate |

| Nitrosamines |

| Nitramines |

| Imines |

| Aldehydes |

| Amides |

| N-oxides |

Future Research Directions and Unexplored Avenues for 2 Hexyldecan 1 Amine

Development of Sustainable Synthetic Approaches

The industrial viability and environmental impact of any chemical compound are heavily dependent on its synthetic pathway. Future research should prioritize the development of green and sustainable methods for producing 2-Hexyldecan-1-amine, moving beyond traditional, potentially less efficient or environmentally benign routes.

Current research in organic chemistry highlights several promising avenues for the synthesis of primary amines that could be adapted for this compound: